molecular formula C17H34O B8279374 2-Methylidenehexadecan-1-OL CAS No. 88393-66-2

2-Methylidenehexadecan-1-OL

Cat. No.: B8279374
CAS No.: 88393-66-2
M. Wt: 254.5 g/mol
InChI Key: HXMPDVFVKMCUHJ-UHFFFAOYSA-N
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Description

2-Methylidenehexadecan-1-OL is a long-chain primary alcohol characterized by a methylidene group (-CH₂) at the second carbon position and a hydroxyl (-OH) group at the terminal end of a 16-carbon chain. This structural configuration imparts unique physicochemical properties, including moderate hydrophobicity due to the extended alkyl chain and reactivity from the methylidene moiety.

Properties

CAS No.

88393-66-2

Molecular Formula

C17H34O

Molecular Weight

254.5 g/mol

IUPAC Name

2-methylidenehexadecan-1-ol

InChI

InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h18H,2-16H2,1H3

InChI Key

HXMPDVFVKMCUHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=C)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Groups

  • 2-Methylidenehexadecan-1-OL : C₁₆H₃₂O; primary alcohol with a methylidene group at C2.
  • Dodecan-1-OL (C₁₂H₂₆O) : Saturated primary alcohol with a 12-carbon chain .
  • 3,7-Dimethyl-2,6-octadien-1-OL (C₁₀H₁₈O) : Unsaturated alcohol with conjugated dienes, commonly used in fragrances .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Notes
This compound ~240.43 ~300–310 (estimated) Low in water, high in organics Susceptible to oxidation at methylidene group
Dodecan-1-OL 186.34 259–260 Insoluble in water Stable; used in surfactants
3,7-Dimethyl-2,6-octadien-1-OL 154.25 230–232 Partially soluble in ethanol High reactivity due to conjugated dienes

Research Findings and Limitations

  • Key Differences :
    • The methylidene group in this compound introduces steric hindrance and oxidative instability compared to saturated alcohols like Dodecan-1-OL.
    • Longer carbon chain (C16 vs. C12) reduces volatility and increases hydrophobicity, impacting solubility profiles .
  • Data Gaps : Direct studies on this compound are absent in the provided evidence; comparisons rely on extrapolation from analogs.

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